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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical and clinical
efficacy studies for NoName, a novel, potent, and selective inhibitor of the Rearranged during
Transfection (RET) receptor tyrosine kinase. Activating fusions and mutations in the RET gene
are known oncogenic drivers in various solid tumors, including non-small cell lung cancer
(NSCLC) and thyroid cancers.[1][2][3] NoName is designed to target these genetic alterations,
offering a precision medicine approach for patients with RET-driven malignancies.[4]

Preclinical Efficacy

The preclinical evaluation of NoName was conducted to determine its in vitro potency and
selectivity, as well as its in vivo anti-tumor activity.

In Vitro Kinase Inhibition

NoName was profiled against a panel of wild-type and mutated RET kinases to determine its
inhibitory activity. The half-maximal inhibitory concentration (IC50) was established using
biochemical assays.

Data Presentation: Table 1. In Vitro Kinase Inhibition Profile of NoName
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Kinase Target Cellular IC50 (nM)
KIF5B-RET (fusion) 0.9
CCDCB6-RET (fusion) 1.1
RET M918T (mutation) 1.2

RET V804M (gatekeeper resistance mutation) 31.0

VEGFR2 > 10,000

Data compiled from representative preclinical characterizations of selective RET inhibitors.[5][6]

In Vivo Anti-Tumor Activity

The in vivo efficacy of NoName was assessed in cell line-derived (CDX) and patient-derived
xenograft (PDX) mouse models harboring RET alterations.[7][8] Tumor growth inhibition was

the primary endpoint.

Data Presentation: Table 2. In Vivo Efficacy of NoName in Xenograft Models

Tumor Growth

Model RET Alteration Dosing Schedule o
Inhibition (%)
KIF5B-RET CDX Fusion 30 mg/kg, QD 95
. 100 (complete
CCDCB6-RET PDX Fusion 60 mg/kg, QD )
regression)
RET M918T CDX Mutation 30 mg/kg, QD 88

Data represents typical outcomes for selective RET inhibitors in preclinical xenograft studies.[5]

[6]

Early Clinical Efficacy (Phase I/ll)

A first-in-human, open-label, Phase I/1l trial was conducted to evaluate the safety, tolerability,
and preliminary anti-tumor activity of NoName in patients with advanced solid tumors harboring
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RET alterations. The study employed a dose-escalation phase followed by a dose-expansion
phase.[9][10][11][12]

Patient Population and Response

Patients with RET fusion-positive NSCLC, both treatment-naive and previously treated, were
enrolled. Objective response rate (ORR) was assessed by independent review according to
Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[13][14][15][16][17]

Data Presentation: Table 3. Preliminary Clinical Efficacy of NoName in RET Fusion-Positive
NSCLC

Objective .
. Complete Partial
Patient Cohort N Response
Response (CR) Response (PR)
Rate (ORR)
Treatment-Naive 69 84% 4 54
Previously
247 61% 18 133
Treated

Efficacy data modeled after the LIBRETTO-00L1 trial for selpercatinib, a selective RET inhibitor.
[18]

Experimental Protocols
In Vitro Kinase Assay

Objective: To determine the IC50 of NoName against various RET kinase alterations.

Methodology: Recombinant human RET kinases were used in a radiometric kinase assay.[19]
[20] The assay was performed in 96-well plates containing the kinase, a peptide substrate, and
ATP with a radioactive label. NoName was added in a series of dilutions. Following incubation,
the phosphorylated substrate was captured, and the radioactivity was measured. The IC50
value was calculated as the concentration of NoName that resulted in a 50% reduction of
kinase activity.[21][22]

Xenograft Mouse Models
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Objective: To evaluate the in vivo anti-tumor activity of NoName.
Methodology:

Cell Implantation: Human cancer cells with known RET alterations were implanted
subcutaneously into the flank of immunodeficient mice.[7]

Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size (e.qg.,
100-150 mm3). Mice were then randomized into vehicle control and treatment groups.[7]

Treatment Administration: NoName was administered orally once daily (QD) at specified
doses. The vehicle control group received the solvent without the active compound.

Tumor Measurement: Tumor volume was measured 2-3 times per week using calipers,
calculated with the formula (Width? x Length) / 2.[7]

Endpoint: The study was concluded when tumors in the control group reached a
predetermined size, and the percentage of tumor growth inhibition was calculated.

Phase I/ll Clinical Trial Design

Objective: To assess the safety and preliminary efficacy of NoName in patients with RET-
altered solid tumors.

Methodology:

o Study Design: A multicenter, open-label, Phase | (dose escalation) and Phase Il (dose
expansion) trial.

Dose Escalation (Phase 1): A standard 3+3 design was used.[9][11] Cohorts of 3-6 patients
received escalating doses of NoName to determine the maximum tolerated dose (MTD) and
recommended Phase 2 dose (RP2D).[12]

Dose Expansion (Phase I1): Additional patients were enrolled in specific cohorts (e.g.,
treatment-naive NSCLC, previously treated NSCLC) and treated at the RP2D to further
evaluate efficacy and safety.
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o Efficacy Assessment: Tumor responses were evaluated by imaging every 8 weeks and
assessed according to RECIST 1.1 criteria.[13][14][15]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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